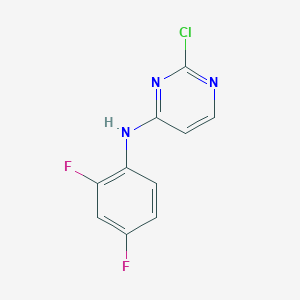
3-(Phenyl-sulphinyl)-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenyl-sulphinyl)-pyridine is an organosulfur compound that features a phenyl group attached to a sulfoxide moiety, which is further connected to a pyridine ring at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Phenyl-sulphinyl)-pyridine can be synthesized through several methods. One common approach involves the oxidation of phenyl(3-pyridinyl) sulfide using oxidizing agents such as hydrogen peroxide or Oxone®. The reaction typically occurs under mild conditions, ensuring high selectivity for the sulfoxide over the sulfone.
Industrial Production Methods
In an industrial setting, the synthesis of phenyl(3-pyridinyl) sulfoxide may involve a one-pot thiol-free method. This method uses benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®, which are low-cost and readily accessible chemicals. This approach is efficient and compatible with various functional groups, delivering the desired sulfoxide in good yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenyl-sulphinyl)-pyridine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide can regenerate the sulfide.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or Oxone® under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution at the pyridine ring.
Major Products Formed
Oxidation: Phenyl(3-pyridinyl) sulfone.
Reduction: Phenyl(3-pyridinyl) sulfide.
Substitution: Substituted phenyl(3-pyridinyl) sulfoxides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Phenyl-sulphinyl)-pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.
Wirkmechanismus
The mechanism by which phenyl(3-pyridinyl) sulfoxide exerts its effects involves interactions with molecular targets and pathways. The sulfoxide moiety can act as an electron donor or acceptor, influencing the reactivity of the compound. The phenyl and pyridine rings provide additional sites for interaction with biological molecules, potentially leading to various biological activities .
Vergleich Mit ähnlichen Verbindungen
3-(Phenyl-sulphinyl)-pyridine can be compared with other similar compounds, such as:
- Phenyl(2-pyridinyl) sulfoxide
- Phenyl(4-pyridinyl) sulfoxide
- Phenyl(3-pyridinyl) sulfide
- Phenyl(3-pyridinyl) sulfone
Uniqueness
This compound is unique due to the specific positioning of the sulfoxide moiety and the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C11H9NOS |
|---|---|
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
3-(benzenesulfinyl)pyridine |
InChI |
InChI=1S/C11H9NOS/c13-14(10-5-2-1-3-6-10)11-7-4-8-12-9-11/h1-9H |
InChI-Schlüssel |
RTVYDDWRXGSJPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-bromophenyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B8592909.png)




![2-[Bromo(nitro)methylidene]-3-(methanesulfonyl)-1,3-thiazinane](/img/structure/B8592949.png)


![1,4-Diazabicyclo[3.2.2]nonane, 4-(6-chloro-3-pyridazinyl)-](/img/structure/B8592971.png)



